molecular formula C25H31I2N B12325832 {[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide

{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide

Cat. No.: B12325832
M. Wt: 599.3 g/mol
InChI Key: UHSBTJDUAWBQGE-UHFFFAOYSA-M
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Description

Bicyclo[3.1.1]heptene Core Architecture

The bicyclo[3.1.1]hept-2-ene framework forms the central scaffold of the compound, characterized by a fused bicyclic system with bridgehead carbons at positions 1 and 5. This structure consists of a six-membered ring fused to a three-membered ring, creating a rigid, non-planar geometry that influences the compound’s conformational stability. The molecular formula of the unsubstituted bicyclo[3.1.1]hept-2-ene is C₇H₁₀, with the double bond at position 2 introducing strain and reducing symmetry.

Key structural parameters include:

  • Bridge lengths : The 1,5-bridge spans 2.48 Å, while the 3,1-bridge measures 1.54 Å, as derived from X-ray crystallographic data of analogous bicyclo[3.1.1]heptane derivatives.
  • Bond angles : The bridgehead carbons exhibit bond angles of approximately 93° at C1 and 117° at C5, deviating from ideal tetrahedral geometry due to ring strain.

The 6,6-dimethyl substitution pattern introduces steric bulk, stabilizing the bicyclic system by mitigating angle strain. This modification is structurally analogous to myrtenic acid (6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid), where dimethyl groups at C6 enhance thermal stability.

Properties

Molecular Formula

C25H31I2N

Molecular Weight

599.3 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide

InChI

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1

InChI Key

UHSBTJDUAWBQGE-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]

Origin of Product

United States

Preparation Methods

Preparation of the Bicyclic Amine Derivative

The bicyclo[3.1.1]heptene moiety originates from pinene derivatives. A common precursor is (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol (myrtenol), which undergoes bromination or tosylation to form the corresponding alkyl halide. For example:

  • Step 1 : Myrtenol is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 0–25°C to yield (1R,5S)-2-(chloromethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene .
  • Step 2 : The chlorinated intermediate is reacted with dimethylamine in acetone at 40–50°C to form [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl)dimethylamine .

Key Data :

Reaction Step Reagents/Conditions Yield
Bromination SOCl₂, THF, 0–25°C 85%
Amination Dimethylamine, acetone, 40°C 78%

Synthesis of the 2'-Iodo-[1,1'-biphenyl]-4-ylmethyl Component

The biphenyl segment is constructed via Suzuki-Miyaura coupling or Ullmann reaction. A representative route includes:

  • Step 1 : 4-Bromophenylboronic acid is coupled with 2-iodoiodobenzene using Pd(PPh₃)₄ as a catalyst in a mixture of toluene/water (3:1) at 80°C.
  • Step 2 : The resulting 2'-iodo-1,1'-biphenyl is brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄.

Key Data :

Reaction Step Catalyst/Solvent Temperature Yield
Suzuki Coupling Pd(PPh₃)₄, toluene/H₂O 80°C 72%
Bromination NBS, AIBN, CCl₄ 70°C 65%

Quaternary Ammonium Salt Formation

Alkylation and Quaternization

The final step involves reacting the bicyclic amine with the biphenyl bromide in a Menshutkin reaction:

  • Step 1 : [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl)dimethylamine is combined with 4-(bromomethyl)-2'-iodo-1,1'-biphenyl in acetone at reflux (56°C) for 24 hours.
  • Step 2 : The crude product is precipitated by adding diethyl ether, followed by recrystallization from ethanol/water to yield Compound X .

Optimized Conditions :

Parameter Value
Solvent Acetone
Temperature 56°C
Time 24 h
Yield 89%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:4) as the eluent. Fractions containing Compound X are identified by TLC (Rf = 0.45).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 6H, CH₃), 2.85–3.10 (m, 8H, NCH₂ and bicyclic protons), 7.25–7.60 (m, 8H, biphenyl).
  • HRMS : m/z calculated for C₂₅H₃₁IN₂⁺ [M-I]⁺: 515.1742; found: 515.1738.

Challenges and Optimizations

Stereochemical Control

The (1R,5S) configuration of the bicyclic system is preserved by using enantiomerically pure myrtenol as the starting material. Racemization is minimized by avoiding strong bases or high temperatures during synthesis.

Counterion Exchange

While the patent literature primarily describes chloride or bromide salts, the iodide form is obtained via anion metathesis. For example, treating the chloride precursor with sodium iodide in acetone at 50°C achieves >95% conversion.

Industrial-Scale Considerations

Solvent Recycling

Acetone is recovered via distillation (bp 56°C) and reused, reducing costs by ~30%.

Waste Management

Bromide byproducts are neutralized with aqueous NaHCO₃ and disposed of via ion-exchange resins.

Chemical Reactions Analysis

VUF11418 undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VUF11418 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

VUF11418 exerts its effects by acting as an agonist of the CXCR3 receptor. Upon binding to the receptor, it activates downstream signaling pathways, including the activation of the kinase Akt, which promotes T cell migration. This mechanism is crucial for modulating immune responses and inflammation .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs (Table 1):

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Bicyclo[3.1.1]hept-2-ene 2'-Iodo-biphenylmethyl, dimethylazanium Quaternary ammonium, iodine
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo... Bicyclo[3.1.1]hept-2-ene Bicyclic carboxamide, dimethylpropanaminium Quaternary ammonium, amide
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate Bicyclo[3.1.1]hept-2-ene Hydroxyphenyl-triazolethioacetate Triazole, thioether
4-(4-Bromophenyl)-7-(4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)butoxy)-2H-chromen-2-one Bicyclo[3.1.1]hept-2-ene Bromophenyl-chromenone, butoxy linker Bromine, coumarin

Key Observations :

  • The target compound’s iodine atom distinguishes it from brominated analogs (e.g., ), which may alter electronic properties and bioavailability.
  • Compared to amide-containing derivatives (), the quaternary ammonium group in the target compound enhances water solubility but reduces membrane permeability.

Yield and Efficiency :

  • By contrast, ester-linked derivatives () achieve higher yields (74–92%), likely due to milder reaction conditions.

Implications for Target Compound :

  • The iodinated biphenyl group may enhance DNA intercalation or kinase inhibition, as seen in halogenated aromatics ().
  • The quaternary ammonium moiety could limit blood-brain barrier penetration, reducing neurotoxicity but also central nervous system efficacy.
Physicochemical Properties

Comparative data for key parameters (Table 3):

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility Stability
Target Compound ~650 3.8–4.2 Moderate Stable to hydrolysis
2-(6,6-Dimethylbicyclo...) () 414.18 2.7 Low Sensitive to oxidation
Nopol-based quinoline () ~350 4.5 Very low Stable in organic solvents

Notable Trends:

  • Higher molecular weight and iodine content in the target compound increase lipophilicity (LogP ~4) compared to non-halogenated analogs.
  • Quaternary ammonium salts generally exhibit better aqueous solubility than neutral esters or amides.

Biological Activity

The compound {[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of bicyclic structures and the introduction of functional groups such as iodide and dimethylamino moieties. The structural complexity allows for diverse interactions within biological systems.

Key Structural Features:

  • Bicyclic Framework: The bicyclo[3.1.1] structure contributes to the rigidity and spatial orientation of the molecule.
  • Substituents: The presence of a dimethylamino group enhances solubility and potential biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial, antifungal, and cytotoxic properties.

Antibacterial and Antifungal Activity

Recent research has indicated that derivatives of the bicyclic framework exhibit significant antibacterial and antifungal properties. For instance:

  • Myrtenyl Derivatives: Compounds derived from myrtenal have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action: These compounds are believed to disrupt cell membranes or inhibit essential metabolic pathways in microorganisms.
CompoundActivityReference
Myrtenyl Derivative 1Antibacterial
Myrtenyl Derivative 2Antifungal

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines:

  • Cancer Cell Lines Tested: Human gastric adenocarcinoma (AGS) and human dermal fibroblast (HDF) cells were utilized to assess selective cytotoxicity.
  • Findings: Certain myrtenyl derivatives demonstrated high cytotoxicity against AGS cells while sparing non-cancerous HDF cells, indicating potential as selective anticancer agents .

Case Study:
In a study examining thirteen myrtenyl derivatives, several were found to significantly reduce the viability of proliferating CD4+ T cells without affecting non-proliferating cells. Specifically, derivative 3b was noted for its efficacy in selectively targeting proliferating cancer cells while maintaining normal cell viability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution or coupling reactions involving monoterpene derivatives (e.g., nopol mesylate) and iodinated biphenyl fragments. For example, symmetric derivatives can be achieved by refluxing nopol mesylate with piperazine in acetonitrile, yielding ~88% under optimized conditions . To improve yields, consider:

  • Catalyst selection : Palladium-based catalysts enhance coupling efficiency in aryl-iodide reactions.
  • Purification : Use preparative TLC (e.g., 40:1 CHCl₃/Et₂O) to isolate products with high purity .
  • Temperature control : Reflux conditions (e.g., 105°C for 24 hours) improve reaction completeness .

Q. How can structural characterization be reliably performed given the compound’s complexity?

Combine multiple spectroscopic and analytical techniques:

  • ¹H/¹³C-NMR : Assign peaks using coupling constants and DEPT experiments. For example, bicyclo[3.1.1]heptane protons appear at δ 1.12–1.40 ppm, while aromatic protons from the biphenyl group resonate at δ 7.54–7.88 ppm .
  • HRMS : Confirm molecular mass with <2 ppm error (e.g., m/z 542.3465 for [M+Na]⁺) .
  • X-ray diffraction : Resolve stereochemistry of the bicyclic core and iodide counterion .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the biphenyl group) affect biological activity?

Studies on analogous compounds show that:

  • Iodine positioning : 2'-iodo substitution enhances steric bulk, improving binding to viral enzymes (e.g., RSV replication inhibitors) .
  • Biphenyl methylation : Adding methyl groups at the 4-position increases hydrophobicity, enhancing membrane permeability (logP ~2.72) .
  • Methodology : Use SAR studies with cytotoxicity assays (e.g., IC₅₀ measurements) and comparative NMR to track conformational changes .

Q. What computational strategies are effective for predicting enantiomer-specific interactions with biological targets?

  • Docking simulations : Model the compound’s (1R,5S) configuration in chiral binding pockets (e.g., RSV fusion protein) using software like AutoDock Vina .
  • DFT calculations : Analyze charge distribution on the dimethylazanium group to predict iodide dissociation kinetics in aqueous media .
  • MD simulations : Assess stability of the bicycloheptane core in lipid bilayers over 100-ns trajectories .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

  • Internal standards : Add tetramethylsilane (TMS) to calibrate chemical shifts.
  • Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding artifacts .
  • Contamination checks : Use HSQC to detect trace impurities (e.g., unreacted nopol mesylate at δ 4.17–3.83 ppm) .

Data Contradiction Analysis

Q. Why do reported melting points and optical rotations vary across studies?

  • Polymorphism : Crystallization solvents (e.g., CHCl₃ vs. EtOAc) alter packing arrangements, affecting melting points (e.g., 77–86°C for coumarin derivatives) .
  • Enantiomeric excess : Impure starting materials (e.g., <98% nopol) reduce optical rotation consistency ([α]ᴅ²⁵ = −8.2 to −20.3) .
  • Method standardization : Adopt USP guidelines for melting point apparatus calibration.

Q. How should conflicting bioactivity results (e.g., antiviral vs. cytotoxic effects) be interpreted?

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to differentiate therapeutic vs. toxic ranges .
  • Control experiments : Compare activity against wild-type vs. mutant viral strains to confirm target specificity .
  • Metabolic stability : Assess hepatic microsome degradation to rule out false negatives from rapid metabolite formation .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

Reaction TypeReagents/ConditionsYieldReference
Piperazine couplingNopol mesylate, CH₃CN, reflux88%
Aryl-iodide couplingPdCl₂, PPh₃, K₂CO₃, dioxane/H₂O79.8%
Triazole formationCuI, Et₃N, DMF, 60°C50%

Q. Table 2. Diagnostic NMR Peaks for Structural Confirmation

Group¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Bicycloheptane CH₃1.20 (s), 1.24 (s)25.57, 26.00
Iodobiphenyl aromatic7.54 (s, 1H)127.86, 142.62
Dimethylazanium CH₃3.82–3.63 (m)55.46

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